Pyrrolizidines
Pyrrolizidines are a class of heterocyclic natural products found in various plants, particularly within the Senecio and Eupatorium genera. These compounds contain an unusual five-membered ring with a nitrogen atom, forming a pyrrole-like structure fused to an imidazoline ring. Pyrrolizidine alkaloids (PAs) are known for their potent biological activities, including cytotoxic, hepatotoxic, and immunosuppressive effects.
Structurally diverse, these alkaloids can be classified into several subgroups based on the presence of specific substituents and functional groups. They often possess complex ring systems that contribute to their unique chemical properties and pharmacological actions. Due to their potential toxicity, pyrrolizidines are regulated in many countries due to their ability to cause serious liver damage upon ingestion.
In addition to their natural occurrence, synthetic analogs of pyrrolizidine alkaloids have been developed for various applications, including as antifungal agents and as chemical tools in organic synthesis. Their study continues to provide valuable insights into the design of new drugs with targeted biological activities.

Structuur | Chemische naam | CAS | MF |
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N/A | 850696-97-8 | C14H25NO3 |
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N-methyl-O7,O9-diangeloyl-1alpha-hydroxyl-platynecinium chloride | 135574-54-8 | C19H30NO5 |
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(1S,7S,7aR)-7-Hydroxy-1-hydroxymethylpyrrolizidine | 21824-59-9 | C8H15NO2 |
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Curassavine N-oxide | 68385-71-7 | C16H29NO5 |
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(-)-turneforcidine | 21850-67-9 | C8H15NO2 |
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Phalaenopsine Is | 41451-64-3 | C20H27NO5 |
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(-)-(1R,2R,3R,7R,7aR)-hexahydro-3-hydroxymethyl-1H-pyrrolizine-1,2,7-triol | 126655-21-8 | C8H15NO4 |
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(2S,3S)-2,3-Dihydroxy-2-isopropyl-buttersaeure-((7aS)-(7ar)-hexahydropyrrolizin-1c-ylmethylester) | 903507-51-7 | C15H27NO4 |
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(+)-norsecurinine | 102044-56-4 | C12H13NO2 |
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(-)-(3ar,3bt,5ac,5bt,10at,12ac)-dodecahydro-[1,2,5,6]tetrathiocino[3,4-a;8,7-a']dipyrrolizine | 14051-10-6 | C14H22N2S4 |
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1. Book reviews
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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